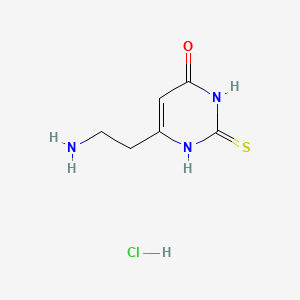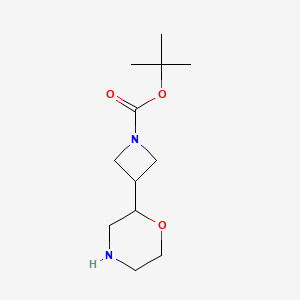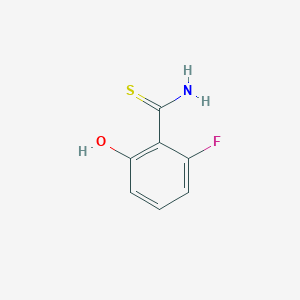
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the sulfonyl chloride group makes this compound particularly useful in various chemical reactions, especially in the formation of sulfonamides and sulfonate esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid+SOCl2→5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in oxidation-reduction reactions, the rest of the molecule can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify other parts of the molecule.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
Uniqueness
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its specific structure, which combines a sulfonyl chloride group with a methoxypropoxy substituent. This combination imparts unique reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H21ClO4S |
|---|---|
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
5-(3-methoxypropoxy)-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-10(5-9-16(11,12)13)4-8-15-7-3-6-14-2/h10H,3-9H2,1-2H3 |
Clave InChI |
QWKFNOAPQZVTNN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCCCOC)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)



